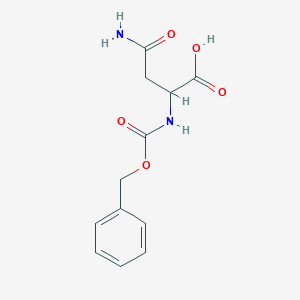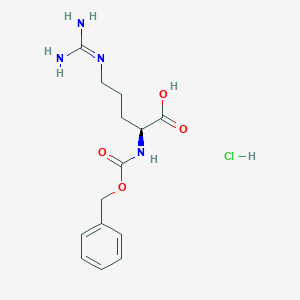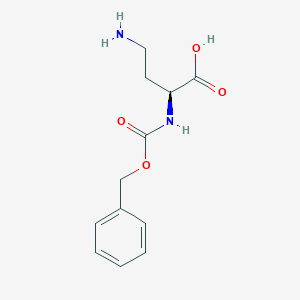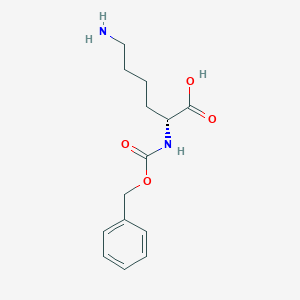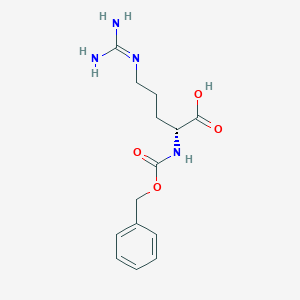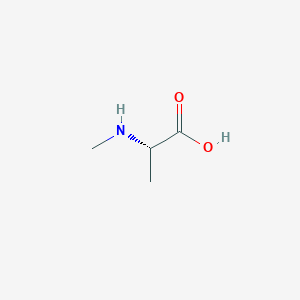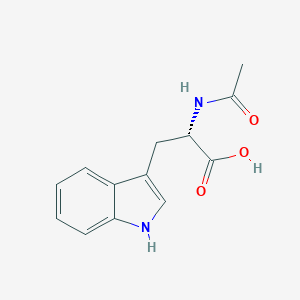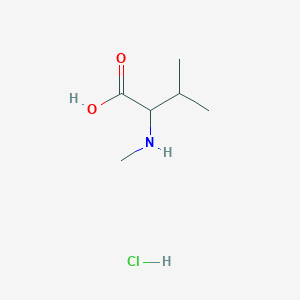
N-Methyl-DL-valine hydrochloride
Overview
Description
N-Methyl-DL-valine hydrochloride: is a derivative of valine, an essential amino acid. This compound is known for its role in various biochemical processes and its application in scientific research. It is metabolized into several other amino acids and acids, including cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-DL-valine hydrochloride can be synthesized through the methylation of DL-valine. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled conditions to ensure the selective methylation of the amino group .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-DL-valine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivative.
Reduction: The compound can be reduced to form N-methyl-DL-valinol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products:
Oxidation: N-Methyl-DL-valine oxo derivative.
Reduction: N-Methyl-DL-valinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-DL-valine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in amino acid metabolism and protein synthesis.
Mechanism of Action
N-Methyl-DL-valine hydrochloride exerts its effects through several biochemical pathways:
Comparison with Similar Compounds
- N-Methyl-L-valine hydrochloride
- DL-Valine
- L-Valine
Comparison:
- N-Methyl-DL-valine hydrochloride vs. N-Methyl-L-valine hydrochloride: Both compounds are methylated derivatives of valine, but they differ in their stereochemistry. This compound contains both D- and L-forms, while N-Methyl-L-valine hydrochloride contains only the L-form.
- This compound vs. DL-Valine: DL-Valine is the non-methylated form of the compound. The methylation in this compound enhances its hydrophobicity and cell permeability.
- This compound vs. L-Valine: L-Valine is the naturally occurring form of valine. The addition of a methyl group in this compound alters its biochemical properties and applications .
Properties
IUPAC Name |
3-methyl-2-(methylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAKGSVMNLYWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


